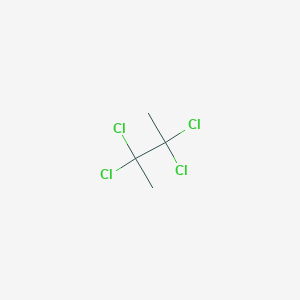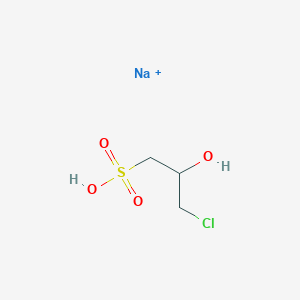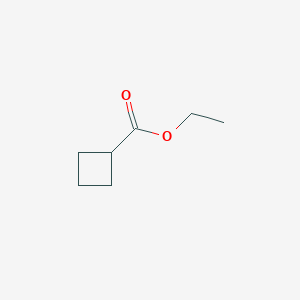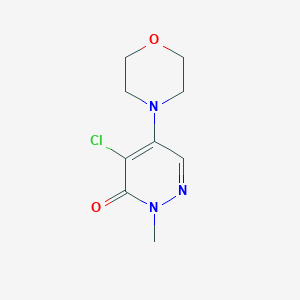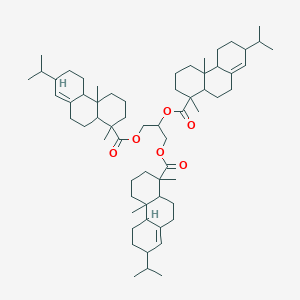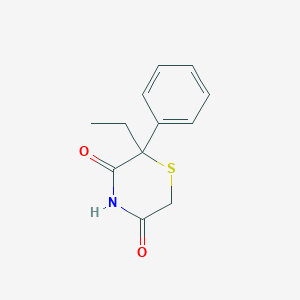
Phenylthilone
Übersicht
Beschreibung
Phenylthilon ist eine chemische Verbindung mit der Summenformel C12H13NO2S. Es ist bekannt für seine antikonvulsiven, hypnotischen und spasmolytischen Eigenschaften . Phenylthilon wurde für verschiedene Anwendungen in den Bereichen Chemie, Biologie, Medizin und Industrie untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Phenylthilon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Ethylbenzol mit schwefel- und stickstoffhaltigen Reagenzien unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und spezifische Temperatur- und Druckbedingungen, um Phenylthilon zu erhalten.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Phenylthilon durch großtechnische chemische Prozesse hergestellt, die den Einsatz von Spezialanlagen und Reaktoren beinhalten. Der Produktionsprozess umfasst oft Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt die erforderlichen Standards erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
Phenylthilon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Phenylthilon kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von dem verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können Phenylthilon in andere Derivate umwandeln.
Substitution: Phenylthilon kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Halogenierungsmittel und Katalysatoren können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Thiole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Phenylthilon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als biochemisches Werkzeug.
Medizin: Untersucht auf seine antikonvulsiven und hypnotischen Eigenschaften, was es zu einem Kandidaten für die Behandlung neurologischer Erkrankungen macht.
Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Phenylthilon übt seine Wirkung durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen und -wegen aus. Es wird angenommen, dass es die Aktivität von Neurotransmittern im Gehirn moduliert, was zu seinen antikonvulsiven und hypnotischen Wirkungen führt. Der genaue Mechanismus beinhaltet die Bindung an Rezeptoren und die Veränderung der Funktion von Ionenkanälen, was die neuronale Erregbarkeit beeinflusst .
Wissenschaftliche Forschungsanwendungen
Phenylthilone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anticonvulsant and hypnotic properties, making it a candidate for the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Phenylthilone exerts its effects through interactions with specific molecular targets and pathways. It is believed to modulate the activity of neurotransmitters in the brain, leading to its anticonvulsant and hypnotic effects. The exact mechanism involves binding to receptors and altering the function of ion channels, which affects neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Phenylthilon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Phenobarbital: Ein weiteres Antikonvulsivum mit ähnlichen hypnotischen Eigenschaften.
Thiopental: Ein Barbiturat mit schnellem Wirkungseintritt, das in der Anästhesie verwendet wird.
Phenytoin: Ein Antikonvulsivum mit einem anderen Wirkmechanismus, aber ähnlichen therapeutischen Anwendungen.
Einzigartigkeit
Die einzigartige Kombination aus antikonvulsiven, hypnotischen und spasmolytischen Eigenschaften von Phenylthilon unterscheidet es von anderen Verbindungen. Seine spezifische Molekülstruktur ermöglicht es ihm, mit mehreren Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in medizinischen Anwendungen macht.
Eigenschaften
IUPAC Name |
2-ethyl-2-phenylthiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-12(9-6-4-3-5-7-9)11(15)13-10(14)8-16-12/h3-7H,2,8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCATHLRDWDKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861744 | |
| Record name | 2-Ethyl-2-phenylthiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-55-9 | |
| Record name | 2-Ethyl-2-phenyl-3,5-thiomorpholinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthilone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylthilone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-2-phenylthiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYTHILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8350F4A37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


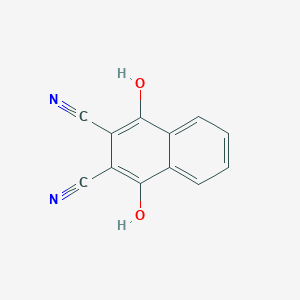

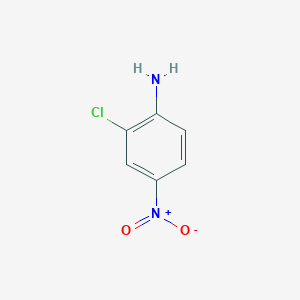

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
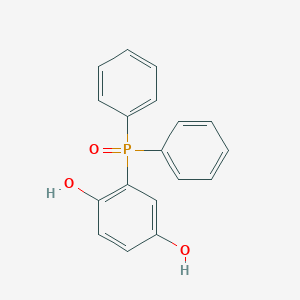
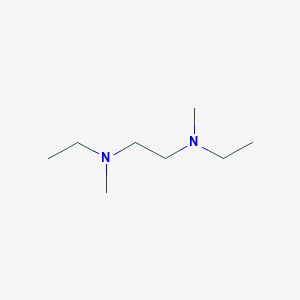
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
